(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8512309
InChI: InChI=1S/C26H24F3N5O2/c1-36-20-9-7-19(8-10-20)21-15-23(26(27,28)29)34-24(30-21)16-22(31-34)25(35)33-13-11-32(12-14-33)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3
SMILES:
Molecular Formula: C26H24F3N5O2
Molecular Weight: 495.5 g/mol

(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

CAS No.:

VCID: VC8512309

Molecular Formula: C26H24F3N5O2

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone -

Description

The compound (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic molecule featuring a piperazine ring linked to a pyrazolo[1,5-a]pyrimidine moiety. This structure includes a benzyl group attached to the piperazine ring and a methoxyphenyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of a trifluoromethyl group adds to its unique chemical properties.

Synthesis and Chemical Reactions

The synthesis of such complex molecules typically involves multi-step reactions. For similar compounds, synthesis might involve Suzuki-Miyaura coupling reactions or other cross-coupling methods to form the pyrazolo[1,5-a]pyrimidine core . The specific synthesis route for this compound would require detailed optimization of reaction conditions, including temperature, solvent, and catalysts.

Biological Activities and Potential Applications

While specific biological activities of (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone are not detailed in the search results, compounds with similar structures are often explored for their potential in medicinal chemistry. These include antitumor, anti-inflammatory, and neuroprotective effects, depending on the specific modifications to the pyrazole and piperazine rings.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanonePyrazolo[1,5-a]pyrimidine core, trifluoromethyl groupPotential medicinal applications
(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanoneSimilar core with chlorophenyl instead of methoxyphenylPotential biological activities under investigation
(4-Benzylpiperazino)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanonePyrazole ring without pyrimidine fusionStudied for various biological activities
Product Name (4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Molecular Formula C26H24F3N5O2
Molecular Weight 495.5 g/mol
IUPAC Name (4-benzylpiperazin-1-yl)-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Standard InChI InChI=1S/C26H24F3N5O2/c1-36-20-9-7-19(8-10-20)21-15-23(26(27,28)29)34-24(30-21)16-22(31-34)25(35)33-13-11-32(12-14-33)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3
Standard InChIKey DJOHQPBRWFXKID-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5
PubChem Compound 1111008
Last Modified Aug 20 2023

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